(R)-(-)-2-Heptyl isothiocyanate

概要

説明

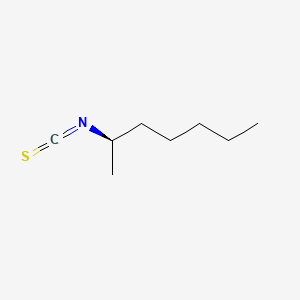

®-(-)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S

準備方法

Synthetic Routes and Reaction Conditions: ®-(-)-2-Heptyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the addition of a desulfurizing agent such as propane phosphonic acid anhydride (T3P) to yield the isothiocyanate . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under moderate heating conditions .

Industrial Production Methods: Industrial production of ®-(-)-2-Heptyl isothiocyanate typically involves large-scale synthesis using primary amines and thiophosgene or its derivatives. The process is optimized for high yield and purity, often employing benign solvents and sustainable practices to minimize environmental impact .

化学反応の分析

Types of Reactions: ®-(-)-2-Heptyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.

Hydrolysis: Susceptible to hydrolysis, forming corresponding amines and carbon dioxide.

Reduction: Can be reduced to thioformamides using electrochemical methods.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Desulfurizing Agents: T3P, cyanuric acid.

Catalysts: DBU, elemental sulfur.

Major Products:

Thioureas: Formed from reactions with amines.

Thiocarbamates: Formed from reactions with alcohols.

Thioformamides: Formed from reduction reactions.

科学的研究の応用

Anticancer Properties

Research indicates that isothiocyanates, including (R)-(-)-2-heptyl isothiocyanate, exhibit promising anticancer properties. They may enhance the efficacy of existing anticancer drugs by targeting cancer cell metabolism and proliferation pathways. A study highlighted the potential of isothiocyanates to synergize with chemotherapeutic agents, leading to reduced tumor growth in various cancer models .

Antimicrobial Activity

Isothiocyanates are known for their antimicrobial properties. This compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi. It demonstrated significant inhibitory effects on bacterial biofilms, which are notoriously difficult to treat .

Pest Control

The compound has been explored as a natural pesticide due to its ability to disrupt the biological processes of pests. Studies have shown that this compound can act as a fumigant against agricultural pests, providing an eco-friendly alternative to synthetic pesticides .

Plant Health

In addition to pest control, isothiocyanates contribute to plant health by enhancing resistance against diseases caused by pathogens. They stimulate plant defense mechanisms and can be used in integrated pest management strategies .

Synthesis and Methodology

The synthesis of this compound can be achieved through various methods, including:

- Hydrolysis of Glucosinolates: This natural process leads to the formation of isothiocyanates from cruciferous vegetables.

- Chemical Synthesis: Methods involving dithiocarbamate salts have been employed to produce high yields of chiral isothiocyanates .

Study on Anticancer Effects

A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting its potential role in cancer therapy .

Efficacy in Pest Management

In agricultural trials, this compound was shown to reduce aphid populations by over 70% when applied as a foliar spray, indicating its effectiveness as a biopesticide .

作用機序

The mechanism of action of ®-(-)-2-Heptyl isothiocyanate involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Reduces oxygen consumption and depolarizes the mitochondrial membrane in bacterial cells, leading to cell death.

Anti-inflammatory Activity: Inhibits nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

類似化合物との比較

®-(-)-2-Heptyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl isothiocyanate: Known for its presence in mustard and horseradish, exhibits strong antimicrobial properties.

Phenethyl isothiocyanate: Found in watercress, known for its anticancer and antioxidant activities.

Sulforaphane: Derived from broccoli, recognized for its potent anticancer and neuroprotective effects.

Uniqueness: ®-(-)-2-Heptyl isothiocyanate is unique due to its specific heptyl chain, which may confer distinct biological activities and chemical reactivity compared to other isothiocyanates .

生物活性

(R)-(-)-2-Heptyl isothiocyanate (2-HITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, particularly in the fields of cancer research, inflammation, and other therapeutic applications. This article presents a detailed overview of the biological activity of 2-HITC, supported by data tables and relevant research findings.

Overview of Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S. They are derived from glucosinolates, which are found in cruciferous vegetables. Upon hydrolysis, these glucosinolates yield isothiocyanates, exhibiting various bioactive properties including anticancer, anti-inflammatory, and antimicrobial effects.

Target Interactions

Isothiocyanates interact with multiple cellular targets through the formation of covalent bonds with nucleophilic sites on proteins. One primary target is the enzyme glutathione S-transferase (GST), which plays a crucial role in detoxification processes.

Molecular Pathways

Research indicates that 2-HITC modulates several signaling pathways:

- Nuclear Factor κB (NF-κB) : Inhibition leads to reduced expression of pro-inflammatory cytokines.

- Activator Protein 1 (AP-1) : Affects gene expression related to inflammation and cell proliferation.

- Sirtuins (SIRTs) : Influences cellular stress responses and longevity pathways .

Anticancer Properties

2-HITC has demonstrated significant anticancer activity in various studies:

- Cell Proliferation : In vitro studies show that 2-HITC inhibits the proliferation of cancer cells such as breast and colon cancer lines. The compound induces apoptosis through caspase activation and cell cycle arrest mechanisms.

- In Vivo Studies : Animal models have shown that dietary administration of 2-HITC can reduce tumor size when administered alongside carcinogenic agents.

Anti-inflammatory Effects

The anti-inflammatory properties of 2-HITC have been extensively studied:

- Cytokine Modulation : In macrophage cell cultures, 2-HITC significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of NF-κB and AP-1 pathways .

- Animal Models : In vivo experiments demonstrate that oral or intraperitoneal administration of 2-HITC reduces inflammation markers in mice subjected to inflammatory stimuli.

Data Summary

| Biological Activity | Findings |

|---|---|

| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells; reduces tumor size in animal models. |

| Anti-inflammatory | Decreases pro-inflammatory cytokines; modulates NF-κB and AP-1 signaling pathways. |

| Pharmacokinetics | Metabolized via the mercapturic acid pathway; interacts with GST for detoxification. |

Case Studies

- Cell Culture Studies : A study involving immune cells treated with 2-HITC showed a marked decrease in inflammatory mediators, highlighting its potential as an anti-inflammatory agent.

- Animal Model Research : In a controlled study, mice fed with a diet containing 2-HITC exhibited lower levels of inflammatory markers compared to control groups, suggesting its efficacy in reducing systemic inflammation.

特性

IUPAC Name |

(2R)-2-isothiocyanatoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309174 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-93-0 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。